Thermodynamic Stability vs. 2,4- and 2,6-Isomers
DFT calculations at the B3LYP/6-31G* level show that 3,4-dinitroaniline is among the thermodynamically unfavored dinitroaniline isomers, in contrast to the favored 2,4- and 2,6-dinitroaniline isomers [1]. The electronic energy of 3,4-DNA computed by NIST is -696.588173362 hartree, while the paper by Chen et al. reports that 2,4-DNA and 2,6-DNA are the lowest-energy isomers, making them more stable by several kcal/mol (qualitative ranking available; exact energy gaps not tabulated in abstract) [1][2]. This energetic unfavorability arises from the absence of intramolecular C-NO…H-N hydrogen bonding and increased steric repulsion between the adjacent nitro groups [1].
| Evidence Dimension | Electronic energy (thermodynamic stability) |
|---|---|
| Target Compound Data | -696.588173362 hartree |
| Comparator Or Baseline | 2,4-Dinitroaniline and 2,6-Dinitroaniline (lowest energy; exact values not retrieved); qualitative ranking from Chen et al. 1999 |
| Quantified Difference | 3,4-DNA is among the unfavored isomers; qualitative energy ranking: 2,4-/2,6-DNA < 2,5-DNA < 2,3-/3,4-DNA [1] |
| Conditions | B3LYP/6-31G* density functional theory calculation |
Why This Matters
A higher-energy isomer may exhibit different thermal decomposition behavior, storage stability, or sensitivity to shock and friction—critical parameters for procurement when the compound is used in energetic material formulations or high-temperature synthetic routes.
- [1] Chen, P.C.; Tzeng, S.C.; Chang, F.M. Molecular structures of dinitroanilines and trinitroanilines. Comput. Chem. 1999, 23(5), 503-511. DOI: 10.1016/S0097-8485(99)00029-7 View Source
- [2] NIST Computational Chemistry Comparison and Benchmark Database. 3,4-Dinitroaniline. https://webbook.nist.gov/cgi/cbook.cgi?ID=C610413 View Source
